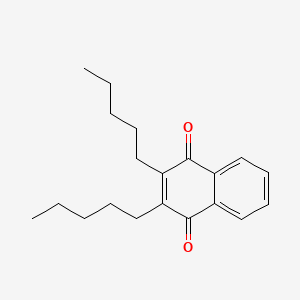
2,3-Dipentyl-1,4-naphthalenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dipentyl-1,4-naphthalenedione is a derivative of naphthoquinone, a class of organic compounds characterized by a naphthalene ring system with two ketone substitutions at the 1 and 4 positions. Naphthoquinones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and some animals . The addition of pentyl groups at the 2 and 3 positions of the naphthalene ring enhances the compound’s lipophilicity and potentially its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dipentyl-1,4-naphthalenedione typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications. Techniques such as recrystallization and chromatography are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dipentyl-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones with different substituents.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., AlCl3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction typically produces hydroquinones.
Wissenschaftliche Forschungsanwendungen
2,3-Dipentyl-1,4-naphthalenedione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dipentyl-1,4-naphthalenedione involves its interaction with cellular components. As a quinone derivative, it can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where the compound disrupts cellular processes by causing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: The parent compound with similar redox properties.
2,3-Dimethoxynaphthalene-1,4-dione: A derivative with methoxy groups instead of pentyl groups.
2-Bromo-1,4-Naphthalenedione: A halogenated derivative with distinct biological activities.
Uniqueness
2,3-Dipentyl-1,4-naphthalenedione is unique due to the presence of the pentyl groups, which enhance its lipophilicity and potentially its biological activity. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to other naphthoquinone derivatives.
Eigenschaften
CAS-Nummer |
104582-08-3 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2,3-dipentylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H26O2/c1-3-5-7-11-15-16(12-8-6-4-2)20(22)18-14-10-9-13-17(18)19(15)21/h9-10,13-14H,3-8,11-12H2,1-2H3 |
InChI-Schlüssel |
KUFJZOFVSBKLRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


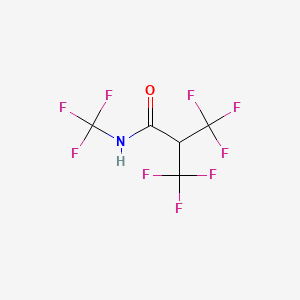
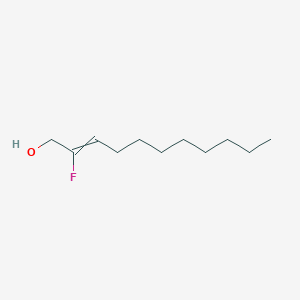
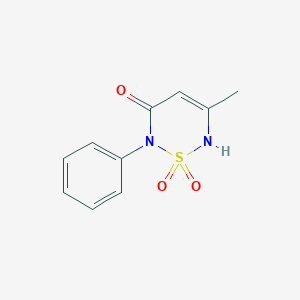
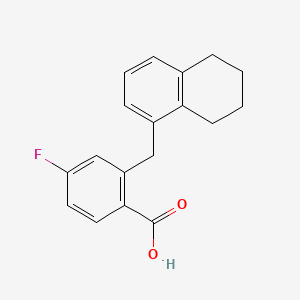

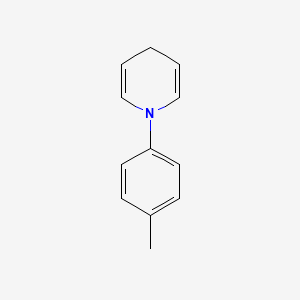
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)
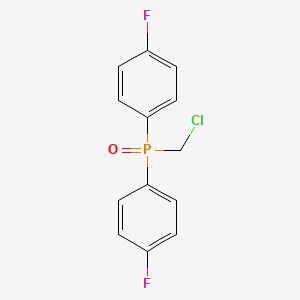
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)

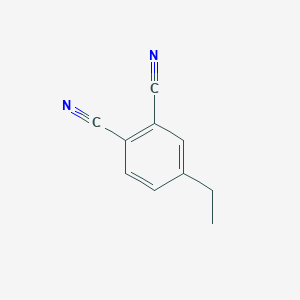
![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
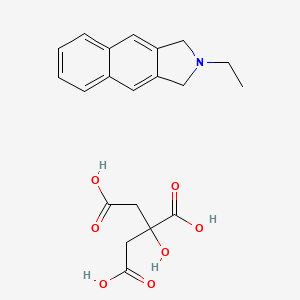
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14336407.png)
